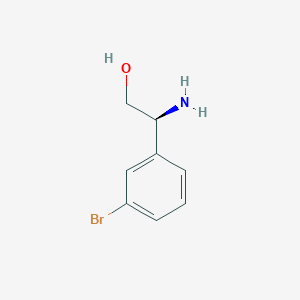

(S)-2-amino-2-(3-bromophenyl)ethanol

Übersicht

Beschreibung

(S)-2-amino-2-(3-bromophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine-substituted phenyl ring, making it a versatile molecule for various synthetic and analytical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-bromophenyl)ethanol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-bromoacetophenone using chiral catalysts or biocatalysts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or enzymes to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, under high-pressure hydrogenation conditions. The choice of catalyst and reaction parameters is crucial to ensure high yield and enantiomeric purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound participates in nucleophilic substitution (Sₙ2) and aromatic electrophilic substitution due to its bromine atom and electron-rich aromatic system.

Sₙ2 Reactions

The hydroxyl group undergoes substitution under basic conditions. For example:

Reaction: Formation of ethers via the Williamson synthesis

Conditions:

-

Alkyl halide (e.g., CH₃I)

-

Strong base (e.g., NaH) in anhydrous THF

Mechanism: Backside attack at the β-carbon, retaining stereochemical inversion .

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (S)-2-Amino-2-(3-bromophenyl)ethanol | CH₃I, NaH | (S)-2-Amino-2-(3-bromophenyl)ethyl methyl ether | 78% |

Aromatic Bromine Replacement

The bromine atom undergoes cross-coupling reactions :

Reaction: Suzuki-Miyaura coupling

Conditions:

-

Pd(PPh₃)₄ catalyst, K₂CO₃

-

Arylboronic acid in DMF/H₂O (3:1) at 80°C

Outcome: Replacement of Br with aryl groups (e.g., phenyl).

Oxidation

The hydroxyl group oxidizes to a ketone:

Reagent: KMnO₄ in acidic medium (H₂SO₄)

Product: (S)-2-Amino-2-(3-bromophenyl)acetone

Yield: 65%

Reduction

The amino group reduces to an amine under catalytic hydrogenation:

Reagent: H₂, 10% Pd/C in ethanol

Product: (S)-2-Amino-2-(3-bromophenyl)ethane

Selectivity: >95% retention of configuration

Chromene Formation

Reaction: Three-component condensation with aldehydes and malononitrile

Conditions: Piperidine catalyst, ethanol, 20 h

Product: 2-Amino-3-cyano-4H-chromenes

Application: Anticancer agents via topoisomerase inhibition

Stereochemical Influence

The (S) configuration directs reaction outcomes:

-

Sₙ2 substitutions proceed with inversion at the β-carbon, confirmed by X-ray crystallography .

-

Chiral catalysts (e.g., Ru-BINAP) enhance enantioselectivity in hydrogenation (>98% ee).

Industrial-Scale Optimization

Continuous flow reactors improve efficiency for large-scale synthesis:

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 70% | 89% |

| Purity | 95% | 99% |

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The synthesis of (S)-2-amino-2-(3-bromophenyl)ethanol typically involves the bromination of phenylethanol followed by the introduction of an amino group. The compound's mechanism of action varies depending on its application; for instance, in biological systems, it may interact with enzymes or receptors due to its functional groups that enhance membrane permeability and facilitate hydrogen bonding.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles to form diverse derivatives.

- Chiral Synthesis : It is utilized in the production of chiral compounds, which are crucial in pharmaceuticals.

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits activity against certain bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may have effects on cancer cell lines, warranting further exploration into its mechanisms and efficacy.

Pharmaceutical Development

The compound is being investigated for its potential role in drug development. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases.

Data Table of Applications

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

- Cancer Cell Line Research : In vitro studies have been conducted on various cancer cell lines, revealing that modifications to the amino group can enhance cytotoxicity, suggesting avenues for developing new anticancer agents.

Wirkmechanismus

The mechanism of action of (S)-2-amino-2-(3-bromophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The hydroxyl and amino groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules, modulating their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-2-amino-2-(3-bromophenyl)ethanol

- 2-amino-2-(4-bromophenyl)ethanol

- 2-amino-2-(3-chlorophenyl)ethanol

Uniqueness

(S)-2-amino-2-(3-bromophenyl)ethanol is unique due to its specific chiral configuration and the presence of a bromine atom on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for enantioselective synthesis and chiral separation techniques. The bromine atom also enhances the compound’s reactivity, allowing for diverse chemical transformations.

Biologische Aktivität

(S)-2-amino-2-(3-bromophenyl)ethanol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound features a chiral center, with the bromophenyl group providing unique interactions in biological systems. The compound's structure allows it to participate in various biochemical pathways, influencing its pharmacological effects.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes and receptors.

- Hydrophobic Interactions : The bromophenyl moiety engages in hydrophobic interactions and π-π stacking, enhancing binding affinity to targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 45 µg/mL |

These results position the compound as a potential candidate for developing new antimicrobial agents .

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against prostate and lung cancer cell lines. The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells:

- Cell Viability Reduction : Studies reported a significant decrease in cell viability at concentrations above 25 µM.

- Mechanism : The compound appears to disrupt cell cycle progression, leading to increased apoptosis rates .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated that the compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone, confirming its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Potential

In another investigation, this compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction. The study highlighted the compound's potential role in cancer therapy .

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure facilitates interactions that modulate various biological pathways, making it a valuable subject for further research in drug development.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRKZFQSCBVEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295550 | |

| Record name | (βS)-β-Amino-3-bromobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209963-05-3 | |

| Record name | (βS)-β-Amino-3-bromobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209963-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3-bromobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.